Physicochemical properties of Spiro[5.5]undecane-3-carboxylic acid
Physicochemical properties of Spiro[5.5]undecane-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of Spiro[5.5]undecane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Spiro[5.5]undecane-3-carboxylic acid, a unique bicyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, the experimental methodologies for their determination, and the implications of these properties for its application as a versatile molecular scaffold.
Introduction to a Unique Scaffold
Spiro[5.5]undecane-3-carboxylic acid is a carbocyclic compound distinguished by its spirocyclic core, where two cyclohexane rings are joined by a single, shared carbon atom.[1] This rigid, three-dimensional structure, combined with the presence of a carboxylic acid functional group, imparts a unique set of properties that make it an attractive building block in organic synthesis and drug design.[1] The spiro junction forces the two rings into a perpendicular orientation, which can enhance solubility compared to analogous planar molecules and provides a well-defined vector for substituent placement in drug discovery.[1] Its rigid framework is valuable for creating molecules that can fit into specific biological targets with high affinity and selectivity.[1]
Molecular Identity and Structural Features
The fundamental identity of a molecule is the bedrock of its chemical behavior. The key identifiers for Spiro[5.5]undecane-3-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [1][2] |
| Molecular Weight | 196.29 g/mol | [1][2] |
| CAS Number | 18244-47-8 | [2] |
| IUPAC Name | spiro[5.5]undecane-3-carboxylic acid | [3] |
| SMILES | C1CCC2(CC1)CCC(CC2)C(=O)O | [1][3] |
| InChIKey | IMZALJRIJNIAON-UHFFFAOYSA-N | [1][3] |
The molecule's structure is central to its properties:
-
Spirocyclic Core : The spiro[5.5]undecane framework provides a rigid and sterically defined scaffold. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target.
-
Carboxylic Acid Group : This functional group is the primary driver of the molecule's acidic nature and its ability to engage in hydrogen bonding and ionic interactions.[1] It is a key pharmacophoric feature, often responsible for a molecule's solubility and interaction with biological receptors.[1][4]
-
Three-Dimensionality : Unlike flat aromatic systems, the perpendicular arrangement of the two cyclohexane rings creates a distinct three-dimensional shape, which can be exploited to access novel chemical space in drug discovery programs.[1]
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of Spiro[5.5]undecane-3-carboxylic acid. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| Melting Point | 77–78°C | [1] |
| Boiling Point | 379.5 ± 42.0°C (Predicted) | [1] |
| XlogP | 3.9 (Predicted) | [3][5] |
| Water Solubility | Log10WS (Predicted) | [6] |
| pKa | Not explicitly found, but expected to be in the typical range for carboxylic acids (~4-5) |
Experimental Determination of Key Parameters
Accurate experimental determination of physicochemical properties is essential for drug development and chemical research. Here, we detail the standard protocols for measuring two of the most critical parameters: acidity (pKa) and lipophilicity (LogP).
Acidity (pKa)
The pKa value dictates the ionization state of the carboxylic acid at a given pH. This is crucial as the charge of a molecule affects its solubility, membrane permeability, and ability to interact with target proteins.[4]
Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy.[7] It directly measures the change in pH of a solution as a titrant is added, allowing for a precise calculation of the acid dissociation constant.[7]
Self-Validating Protocol: Potentiometric Titration
-
Preparation : A precise amount of Spiro[5.5]undecane-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. A calibrated pH electrode is immersed in the solution.
-
Titration : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using an automated titrator.
-
Data Acquisition : The pH of the solution is recorded after each addition of the titrant. The data is plotted as pH versus the volume of titrant added.
-
Analysis : The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the inflection point of the titration curve. The pKa is the pH at which exactly half of the acid has been neutralized (the half-equivalence point).[7]
-
Validation : The procedure should be repeated multiple times (n≥3) to ensure reproducibility. The titration of a known standard with a similar pKa can be used to validate the experimental setup.
Alternative Methods:
-
UV-Vis Spectrophotometry : This method can be used if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to determine pKa by monitoring the chemical shift of protons near the carboxylic acid group as a function of pH.[8][9][10]
Diagram: Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for experimental pKa determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.[2][11]
Causality Behind Experimental Choice: The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient.[11] It provides a direct measure of how the compound partitions between two immiscible phases, which serves as a fundamental model for biological membrane permeability.[11]
Self-Validating Protocol: Shake-Flask Method for LogP Determination
-
System Preparation : Equal volumes of n-octanol and water are mixed and allowed to equilibrate for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Addition : A known amount of Spiro[5.5]undecane-3-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning : The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the layers until equilibrium is reached.[11]
-
Phase Separation : The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process.
-
Concentration Measurement : The concentration of the compound in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Validation : The experiment should be performed at a constant temperature and repeated to ensure the results are consistent. A control compound with a known LogP value should be run in parallel to validate the methodology.
Alternative Methods:
-
Reversed-Phase HPLC (RP-HPLC) : A faster, indirect method where the retention time of a compound on a non-polar stationary phase is correlated with its LogP value.[2][11] This is a high-throughput technique suitable for screening large numbers of compounds.
Diagram: Workflow for LogP Determination via Shake-Flask Method
Caption: Workflow for experimental LogP determination.
Spectroscopic Profile
The structural identity of Spiro[5.5]undecane-3-carboxylic acid can be confirmed by various spectroscopic techniques.
-
¹³C NMR : The spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the carboxylic acid in the highly deshielded region of 160-180 ppm.[3][12] The unique spiro carbon atom would also have a distinct chemical shift.
-
¹H NMR : The most distinctive signal is the acidic proton of the -COOH group, which typically appears as a broad singlet in the downfield region of 10-12 ppm.[12] Protons on the carbon adjacent to the carboxyl group would appear around 2-3 ppm.[12]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids.[13][14] A strong C=O stretching absorption will also be present around 1710 cm⁻¹.[14]
Spectral data for this compound is available in databases such as PubChem, which references data from sources like SpectraBase.[3]
Applications and Research Significance
The unique structural and physicochemical properties of Spiro[5.5]undecane-3-carboxylic acid make it a valuable scaffold in several areas of research:
-
Medicinal Chemistry : Its rigid, three-dimensional structure is an excellent starting point for designing potent and selective enzyme inhibitors or receptor ligands.[1] Derivatives have been investigated for their potential as kinase inhibitors, which are relevant in treating inflammatory and neurodegenerative diseases.[1] The carboxylic acid group provides a handle for forming key interactions with biological targets or for improving pharmacokinetic properties.[1]
-
Materials Science : The rigid spirocyclic core can be incorporated into polymers to enhance their thermal stability and mechanical strength.[13]
-
Organic Synthesis : It serves as a versatile intermediate for the synthesis of more complex molecules and natural product analogues.[1] The carboxylic acid can be readily converted into other functional groups like esters, amides, or alcohols.[1]
Conclusion
Spiro[5.5]undecane-3-carboxylic acid is more than just a simple organic molecule; it is a sophisticated building block that offers a unique combination of structural rigidity, three-dimensionality, and functional reactivity. Its well-defined physicochemical properties, including its acidity and lipophilicity, provide a solid foundation for its application in rational drug design and advanced materials development. Understanding these core properties and the methods used to determine them is paramount for any researcher looking to leverage the potential of this compelling spirocyclic scaffold.
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